molecular formula C24H45ClO B12308225 NervonoylChloride

NervonoylChloride

Cat. No.: B12308225
M. Wt: 385.1 g/mol
InChI Key: RAEHNDDDUYRIIC-MDZDMXLPSA-N
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Description

Nervonoyl chloride, also known as 15(Z)-tetracosenoyl chloride, is an ester product derived from nervonic acid. Nervonic acid is a very long-chain monounsaturated fatty acid found predominantly in the white matter of mammalian brains. Nervonoyl chloride is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: Nervonoyl chloride can be synthesized through the reaction of nervonic acid with thionyl chloride (SOCl₂) or oxalyl chloride (COCl₂). The reaction typically involves dissolving nervonic acid in an inert solvent such as dichloromethane, followed by the addition of the chlorinating agent. The reaction mixture is then stirred at room temperature or slightly elevated temperatures until the reaction is complete. The resulting nervonoyl chloride is purified through distillation or recrystallization .

Industrial Production Methods: Industrial production of nervonoyl chloride follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity while minimizing by-products and waste.

Chemical Reactions Analysis

Types of Reactions: Nervonoyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: Nervonoyl chloride can react with nucleophiles such as amines, alcohols, and thiols to form corresponding nervonoyl derivatives.

    Hydrolysis: In the presence of water or aqueous bases, nervonoyl chloride hydrolyzes to form nervonic acid and hydrochloric acid.

    Reduction: Nervonoyl chloride can be reduced to nervonoyl alcohol using reducing agents like lithium aluminum hydride (LiAlH₄).

Common Reagents and Conditions:

    Substitution Reactions: Typically carried out in anhydrous solvents like dichloromethane or tetrahydrofuran (THF) at room temperature.

    Hydrolysis: Conducted in aqueous solutions at ambient or slightly elevated temperatures.

    Reduction: Performed in anhydrous ether or THF under inert atmosphere conditions.

Major Products:

    Substitution Reactions: Nervonoyl amides, esters, and thioesters.

    Hydrolysis: Nervonic acid.

    Reduction: Nervonoyl alcohol.

Scientific Research Applications

Nervonoyl chloride has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis to introduce the nervonoyl group into various molecules.

    Biology: Employed in the study of lipid metabolism and the role of nervonic acid in the nervous system.

    Medicine: Investigated for its potential therapeutic effects in treating neurological disorders due to its precursor, nervonic acid, which is essential for myelin sheath formation.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties

Mechanism of Action

The mechanism of action of nervonoyl chloride is primarily related to its ability to form nervonoyl derivatives. These derivatives can interact with various molecular targets and pathways, particularly in the nervous system. Nervonic acid, the hydrolysis product of nervonoyl chloride, is a key component of sphingolipids and myelin sheaths in the brain. It plays a crucial role in maintaining the integrity and function of nerve cells .

Comparison with Similar Compounds

    Erucic Acid Chloride: Similar in structure but with a shorter carbon chain.

    Oleoyl Chloride: Another long-chain fatty acid chloride but with a different double bond position.

    Palmitoyl Chloride: A saturated fatty acid chloride with a shorter chain length.

Uniqueness: Nervonoyl chloride is unique due to its very long-chain monounsaturated structure, which imparts specific properties and functions, particularly in the nervous system. Its derivatives are crucial for studying and potentially treating neurological disorders, making it distinct from other fatty acid chlorides .

Properties

Molecular Formula

C24H45ClO

Molecular Weight

385.1 g/mol

IUPAC Name

(E)-tetracos-15-enoyl chloride

InChI

InChI=1S/C24H45ClO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24(25)26/h9-10H,2-8,11-23H2,1H3/b10-9+

InChI Key

RAEHNDDDUYRIIC-MDZDMXLPSA-N

Isomeric SMILES

CCCCCCCC/C=C/CCCCCCCCCCCCCC(=O)Cl

Canonical SMILES

CCCCCCCCC=CCCCCCCCCCCCCCC(=O)Cl

Origin of Product

United States

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